
5-Phenylpent-4-EN-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenylpent-4-EN-2-ynoic acid is an organic compound with the molecular formula C11H10O2. It is characterized by the presence of a phenyl group attached to a pent-4-EN-2-ynoic acid backbone. This compound is of interest due to its unique structural features, which include both double and triple carbon-carbon bonds, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpent-4-EN-2-ynoic acid typically involves the reaction of phenylacetylene with various reagents to introduce the necessary functional groups. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts that can withstand the rigors of industrial processes .
化学反応の分析
Types of Reactions
5-Phenylpent-4-EN-2-ynoic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different saturated or partially saturated products.
Substitution: The phenyl group and the alkyne moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst is typical for reducing the triple bond.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes .
科学的研究の応用
5-Phenylpent-4-EN-2-ynoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkyne substrates.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-Phenylpent-4-EN-2-ynoic acid exerts its effects involves its ability to participate in various chemical reactions due to its reactive alkyne and phenyl groups. These functional groups can interact with different molecular targets, such as enzymes or receptors, leading to a range of biological activities. The pathways involved often include the formation of reactive intermediates that can further react with other biomolecules .
類似化合物との比較
Similar Compounds
2-Cyano-5-phenylpent-2-en-4-ynoic acid: Similar in structure but contains a cyano group.
Phenylacetylene: Contains a phenyl group attached to an alkyne but lacks the extended carbon chain.
Pent-4-EN-2-ynoic acid: Similar backbone but without the phenyl group.
Uniqueness
5-Phenylpent-4-EN-2-ynoic acid is unique due to the combination of its phenyl group and the conjugated alkyne and alkene system. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
80220-97-9 |
|---|---|
分子式 |
C11H8O2 |
分子量 |
172.18 g/mol |
IUPAC名 |
5-phenylpent-4-en-2-ynoic acid |
InChI |
InChI=1S/C11H8O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,(H,12,13) |
InChIキー |
MMDKLBLUIAVFLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


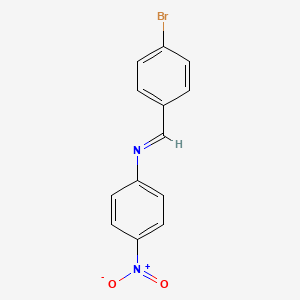

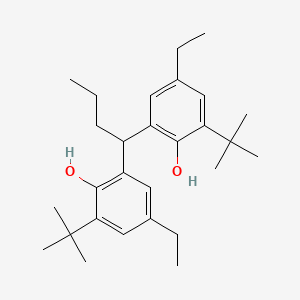
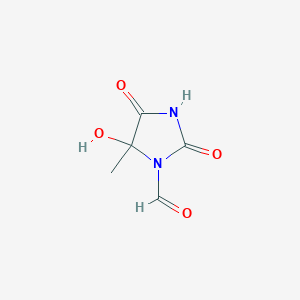
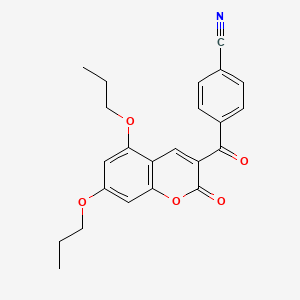
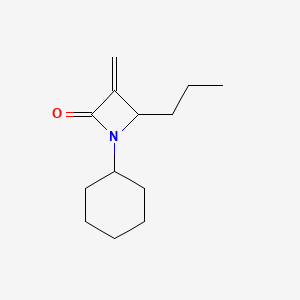
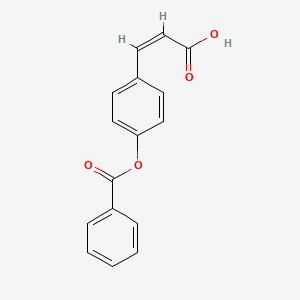
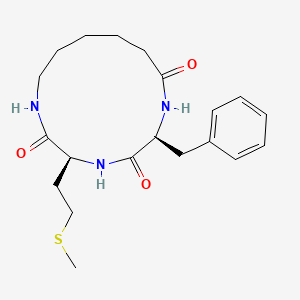
![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)
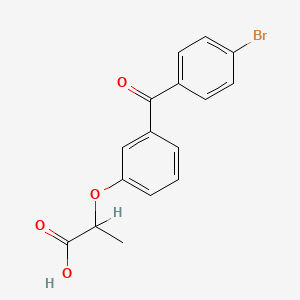
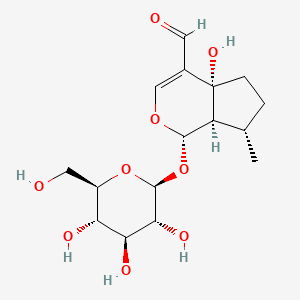
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)


